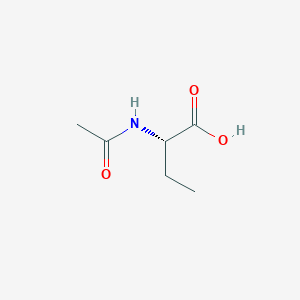![molecular formula C31H23Br2N3O3S B11945024 6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-BR-3-(5-(4-BR-PH)-1-(TOLUENE-4-SULFONYL)-1H-PYRAZOL-3-YL)-4-PH-QUINOLIN-2-ONE” is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-BR-3-(5-(4-BR-PH)-1-(TOLUENE-4-SULFONYL)-1H-PYRAZOL-3-YL)-4-PH-QUINOLIN-2-ONE” typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the pyrazole moiety, and finally the attachment of the bromine and toluene-4-sulfonyl groups. Common reagents used in these reactions include bromine, toluene-4-sulfonyl chloride, and various catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or pyrazole rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.
Substitution: Halogen substitution reactions are common, especially involving the bromine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline or pyrazole rings.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. The presence of the pyrazole and toluene-4-sulfonyl groups may enhance these activities.
Medicine
Medicinal chemists may investigate this compound for its potential therapeutic effects. It could serve as a lead compound in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: A simpler quinoline derivative with similar core structure.
4-Phenylquinoline: Another quinoline derivative with a phenyl group attached.
1-(Toluene-4-sulfonyl)-1H-pyrazole: A pyrazole derivative with a toluene-4-sulfonyl group.
Uniqueness
The uniqueness of “6-BR-3-(5-(4-BR-PH)-1-(TOLUENE-4-SULFONYL)-1H-PYRAZOL-3-YL)-4-PH-QUINOLIN-2-ONE” lies in its complex structure, which combines multiple functional groups that may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C31H23Br2N3O3S |
|---|---|
Molecular Weight |
677.4 g/mol |
IUPAC Name |
6-bromo-3-[3-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H23Br2N3O3S/c1-19-7-14-24(15-8-19)40(38,39)36-28(20-9-11-22(32)12-10-20)18-27(35-36)30-29(21-5-3-2-4-6-21)25-17-23(33)13-16-26(25)34-31(30)37/h2-17,28H,18H2,1H3,(H,34,37) |
InChI Key |
QUGQMMVCTQYBTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)

![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)
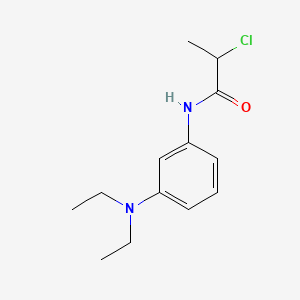
![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)
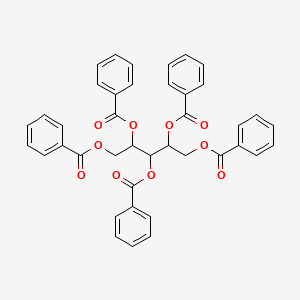
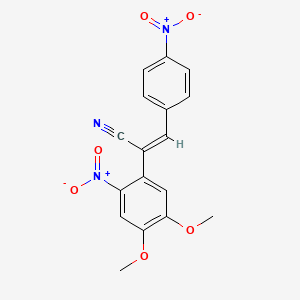
![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)

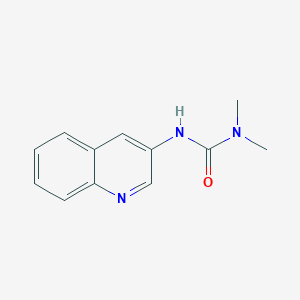
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
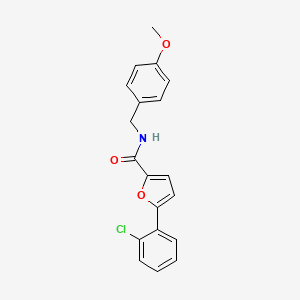
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)
